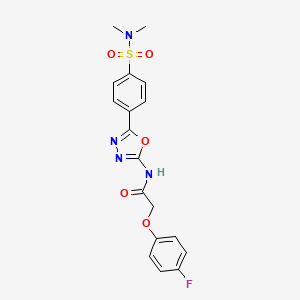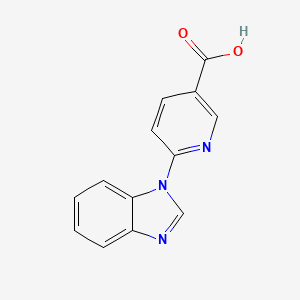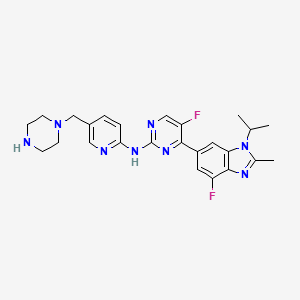
Abemaciclib Metabolites M2
Übersicht
Beschreibung
Abemaciclib Metabolites M2 is a metabolite of abemaciclib . It acts as a potent CDK4 and CDK6 inhibitor with anti-cancer activity . In humans, abemaciclib is extensively metabolized by CYP3A4 with the formation of three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) .
Synthesis Analysis
Abemaciclib is metabolized via hydroxylation, N-oxidation, N-dealkylation, oxidative deamination followed by reduction and sulfate conjugation . A new synthesis for an intermediate of abemaciclib has been described .Chemical Reactions Analysis
Abemaciclib is extensively metabolized by CYP3A4 to form three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) . These metabolites showed similar potency compared to the parent drug and were significantly abundant in plasma circulation .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism :
- Abemaciclib is extensively metabolized to form active metabolites, including N-desethylabemaciclib (M2), which have similar potency to the parent drug. These metabolites are significant in plasma circulation, contributing to abemaciclib's clinical activity. A study developed and validated a UHPLC-MS/MS method for quantifying abemaciclib and its active metabolites in human and mouse plasma, supporting further investigations into the drug (Martínez-Chávez et al., 2021).
Impact of Genetic Polymorphisms :
- Genetic variations, specifically ABCB1 and ABCG2 polymorphisms, affect the pharmacokinetics of abemaciclib metabolites, including M2. The study investigated the influence of these polymorphisms in breast cancer patients, finding an association with higher exposure doses for M2 in certain genetic types (Maeda et al., 2023).
Inhibitory Effects on Cancer Cell Lines :
- Abemaciclib metabolites, including M2, have been shown to inhibit CDK4 and CDK6 in various cancer cell lines. Their potency is nearly equivalent to that of abemaciclib, significantly impacting cell growth and cycle progression in cancer cells (Burke et al., 2016).
Effects on Brain Penetration and Overall Exposure :
- Research on the role of ABCB1, ABCG2, and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites (including M2) indicates that these transporters and enzymes significantly influence the drug's brain penetration and overall plasma exposure (Martínez-Chávez et al., 2021).
Pharmacodynamic Properties :
- A comprehensive review of the pharmacokinetic and pharmacodynamic properties of cyclin-dependent kinase 4 and 6 inhibitors, including abemaciclib, highlights the clinical significance of M2 and other metabolites in treating breast cancer (Groenland et al., 2020).
Role in Drug Transport and Metabolism :
- Another study investigates the role of multidrug efflux transporters and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites. This research provides insights into how these transporters and enzymes impact the effectiveness and safety of abemaciclib in clinical use, especially for brain tumors (Chavez et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
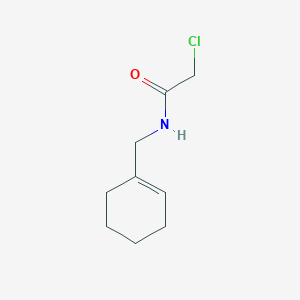
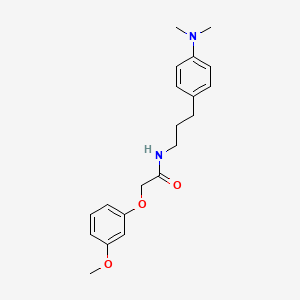
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
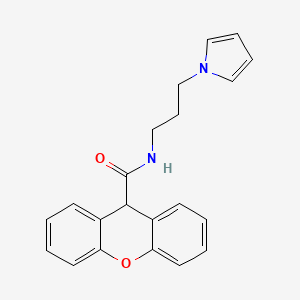
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
